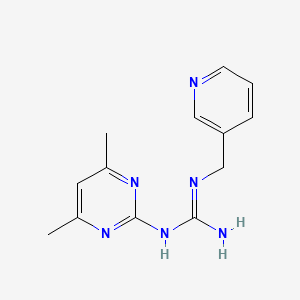

N-(4,6-Dimethylpyrimidin-2-yl)-N'-(pyridin-3-ylmethyl)guanidine

説明

N-(4,6-Dimethylpyrimidin-2-yl)-N'-(pyridin-3-ylmethyl)guanidine is a guanidine derivative featuring a 4,6-dimethylpyrimidin-2-yl group and a pyridin-3-ylmethyl substituent. These compounds are typically synthesized via condensation reactions between guanidine precursors and substituted ketones or aryl halides, as seen in related derivatives (e.g., acetylacetone-based syntheses in and ) .

特性

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)-2-(pyridin-3-ylmethyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6/c1-9-6-10(2)18-13(17-9)19-12(14)16-8-11-4-3-5-15-7-11/h3-7H,8H2,1-2H3,(H3,14,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHGKNJGBICAKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=NCC2=CN=CC=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4,6-Dimethylpyrimidin-2-yl)-N'-(pyridin-3-ylmethyl)guanidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This review aims to collate and analyze the available data on its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C₁₃H₁₆N₆

- Molecular Weight: 244.31 g/mol

- CAS Number: 675153-67-0

The biological activity of N-(4,6-Dimethylpyrimidin-2-yl)-N'-(pyridin-3-ylmethyl)guanidine appears to be mediated through its interaction with various biological targets. Research indicates that guanidine derivatives can influence multiple pathways, including:

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for specific enzymes related to cancer cell proliferation and survival.

- Cellular Uptake and Cytotoxicity: Studies have shown that guanidine derivatives can induce cytotoxic effects in various cancer cell lines by promoting apoptosis and inhibiting cell migration .

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(4,6-Dimethylpyrimidin-2-yl)-N'-(pyridin-3-ylmethyl)guanidine. For instance:

- Cytotoxicity in Medulloblastoma Cells: A study demonstrated that guanidine derivatives exhibited potent cytotoxic effects on medulloblastoma cell lines at low micromolar concentrations. The treatment led to significant inhibition of cell migration and invasion .

Case Studies

- Case Study on Medulloblastoma Treatment:

- Antibacterial Testing:

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N-(4,6-dimethylpyrimidin-2-yl)guanidine derivatives, highlighting variations in substituents, physicochemical properties, and synthesis:

Structural and Functional Insights

- Electron-Withdrawing Groups: The trifluoromethyl derivative (C₁₄H₁₄F₃N₅) exhibits increased molecular weight and lipophilicity compared to non-halogenated analogs, which may enhance membrane permeability .

- Steric Modifications : The 3-chloro-2-methylphenyl group in C₁₄H₁₅ClN₅ introduces steric bulk, which could modulate selectivity in receptor binding .

Research Trends and Gaps

- Computational Modeling : Tools like SHELXL () and ORTEP-3 () are critical for crystallographic analysis but are underutilized in the provided studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。